molecular formula C34H41N5O5 B10853701 Tyr-Pro-Phe-Phe-N(CH3)2

Tyr-Pro-Phe-Phe-N(CH3)2

Cat. No.: B10853701
M. Wt: 599.7 g/mol
InChI Key: KRABRQBOUFODOG-KRCBVYEFSA-N
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Description

The compound Tyr-Pro-Phe-Phe-N(CH3)2 is a synthetic tetrapeptide derivative of endomorphin-2, an endogenous opioid peptide. This compound is known for its high affinity and selectivity for the μ-opioid receptor, making it a significant subject of study in the field of pain management and opioid research .

Preparation Methods

The synthesis of Tyr-Pro-Phe-Phe-N(CH3)2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, proline, phenylalanine, and phenylalanine, are sequentially added using coupling reagents like HOBt (1-Hydroxybenzotriazole) and WSCI (Water-Soluble Carbodiimide).

Chemical Reactions Analysis

Tyr-Pro-Phe-Phe-N(CH3)2 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophilic reagents like nitric acid. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Tyr-Pro-Phe-Phe-N(CH3)2 has several scientific research applications:

Mechanism of Action

The mechanism of action of Tyr-Pro-Phe-Phe-N(CH3)2 involves its binding to the μ-opioid receptor, a G-protein-coupled receptor. Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity, reduction of cyclic AMP levels, and subsequent decrease in neurotransmitter release. This results in analgesic effects and modulation of pain perception .

Comparison with Similar Compounds

Tyr-Pro-Phe-Phe-N(CH3)2 is similar to other opioid peptides like endomorphin-1 (Tyr-Pro-Trp-Phe-NH2) and endomorphin-2 (Tyr-Pro-Phe-Phe-NH2). the presence of the N-methyl group in this compound enhances its stability and resistance to enzymatic degradation, making it a more potent and long-lasting analgesic .

Similar compounds include:

These compounds share structural similarities but differ in their pharmacokinetic properties and receptor binding affinities.

Properties

Molecular Formula

C34H41N5O5

Molecular Weight

599.7 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C34H41N5O5/c1-38(2)34(44)29(22-24-12-7-4-8-13-24)37-31(41)28(21-23-10-5-3-6-11-23)36-32(42)30-14-9-19-39(30)33(43)27(35)20-25-15-17-26(40)18-16-25/h3-8,10-13,15-18,27-30,40H,9,14,19-22,35H2,1-2H3,(H,36,42)(H,37,41)/t27-,28-,29-,30-/m0/s1

InChI Key

KRABRQBOUFODOG-KRCBVYEFSA-N

Isomeric SMILES

CN(C)C(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC4=CC=C(C=C4)O)N

Canonical SMILES

CN(C)C(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N

Origin of Product

United States

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